molecular formula C8H16ClNO B8602159 Pseudotropine hydrochloride CAS No. 2292-08-2

Pseudotropine hydrochloride

Cat. No.: B8602159
CAS No.: 2292-08-2
M. Wt: 177.67 g/mol
InChI Key: ASWRTDCDFPALAX-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Key Structural Motifs in Academic Contexts

Pseudotropine hydrochloride is classified as a tropane (B1204802) alkaloid. drugbank.comfoodb.cahmdb.ca The core of its structure is the 8-azabicyclo[3.2.1]octane skeleton. foodb.canih.gov This bicyclic system consists of a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing two nitrogen and two carbon atoms. foodb.cahmdb.ca Key structural motifs include a hydroxyl group at the C-3 position in the β-configuration (exo) and a methyl group attached to the nitrogen atom at the N-8 position. drugbank.comcaymanchem.com The hydrochloride salt is formed by the protonation of the tertiary amine. The stereochemistry of the hydroxyl group is a defining feature, distinguishing it from its isomer, tropine (B42219), which has the hydroxyl group in the α-configuration (endo). nih.govpnas.org

The specific spatial arrangement of these functional groups influences the molecule's chemical reactivity and its interactions with biological systems, making it a valuable subject for stereochemical and synthetic studies.

Pseudotropine as a Central Intermediate in Tropane Alkaloid Research

Pseudotropine plays a pivotal role as a precursor in the biosynthesis of a variety of tropane alkaloids. nih.gov In many Solanaceae plants, tropinone (B130398) is reduced by the enzyme tropinone reductase II (TR-II) to yield pseudotropine. nih.govnih.gov This reaction represents a significant branch point in the metabolic pathway of tropane alkaloids.

While its isomer, tropine, is a precursor to medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), pseudotropine is the precursor for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids. nih.govpnas.org Furthermore, pseudotropine can be esterified to produce other tropane alkaloids, such as tropacocaine (pseudotropine benzoate). wikipedia.orgnih.gov This central role as a biosynthetic intermediate makes pseudotropine and its hydrochloride salt essential for research aimed at understanding and manipulating tropane alkaloid production in plants and microbial systems. oup.comacs.org

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A significant area of focus is its use as a starting material in the chemical synthesis of novel tropane alkaloid derivatives and analogues. nih.gov For instance, the hydrolysis of certain synthetic compounds can yield pseudotropine, which can then be further functionalized. nih.gov

Another major research avenue is the investigation of the biosynthetic pathways of tropane alkaloids. researchgate.netd-nb.info Studies often involve the use of pseudotropine and its derivatives to elucidate the functions of enzymes like cytochrome P450s, which are involved in modifying the tropane core. d-nb.inforesearchgate.net These studies are crucial for the potential biotechnological production of valuable alkaloids. researchgate.net Additionally, analytical methods, such as UHPLC/MS/MS and NMR spectroscopy, are developed and utilized to detect and quantify pseudotropine and its metabolites in various biological and chemical samples.

Table 1: Chemical Properties of Pseudotropine and its Hydrochloride Salt

Property Pseudotropine This compound
Molecular Formula C₈H₁₅NO C₈H₁₅NO·HCl
Molecular Weight 141.21 g/mol drugfuture.com 177.67 g/mol drugfuture.com
CAS Number 135-97-7 drugfuture.com Not Available
IUPAC Name (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol drugbank.com (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Table 2: Research Applications of this compound

Research Area Specific Application Key Findings
Synthetic Chemistry Precursor for tropane alkaloid analogues nih.gov Enables late-stage functionalization at multiple positions on the tropane scaffold. nih.gov
Biosynthesis Intermediate in calystegine formation nih.govpnas.org The enzyme TR-II stereospecifically reduces tropinone to pseudotropine. nih.gov
Enzymology Substrate for characterizing cytochrome P450s d-nb.info Identified P450s involved in N-demethylation and ring-hydroxylation of acyl pseudotropines. d-nb.info
Biotechnology Production in engineered microorganisms acs.org Successful de novo production of pseudotropine in Saccharomyces cerevisiae. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2292-08-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;

InChI Key

ASWRTDCDFPALAX-PAFGHYSMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)O.Cl

Origin of Product

United States

Biosynthetic Pathways Involving Pseudotropine

Enzymatic Reduction of Tropinone (B130398) to Pseudotropine

The biosynthesis of pseudotropine originates from the precursor tropinone. nih.gov This pivotal step is catalyzed by a class of enzymes known as tropinone reductases (TRs), which reduce the ketone group of tropinone to a hydroxyl group. researchgate.net In plants, particularly within the Solanaceae family, two distinct types of these enzymes exist: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). wikipedia.orgnih.gov While TR-I produces tropine (B42219), the stereoisomer of pseudotropine, TR-II is responsible for the specific formation of pseudotropine. nih.govwikipedia.org This enzymatic differentiation represents a crucial branch point in the tropane (B1204802) alkaloid metabolic pathway. nih.govresearchgate.net

Tropinone Reductase II (TR-II) is an oxidoreductase that demonstrates strict stereospecificity in its catalytic action. nih.gov It exclusively catalyzes the reduction of tropinone to pseudotropine (also known as 3β-tropanol or ψ-tropine), without producing the 3α-tropanol isomer, tropine. nih.govnih.gov

This remarkable specificity is achieved by the precise orientation of the tropinone substrate within the active site of the TR-II enzyme. nih.govresearchgate.net Structural studies have revealed that although TR-I and TR-II share significant amino acid sequence similarity, differences in their active site architecture cause tropinone to bind in opposite orientations. nih.govnih.gov This positioning dictates which face of the carbonyl group is exposed to the hydride transfer from the cofactor, thereby determining the stereochemistry of the resulting alcohol. TR-II is classified as a member of the short-chain dehydrogenase/reductase (SDR) enzyme family. nih.govnih.gov

The catalytic activity of Tropinone Reductase II is dependent on specific biochemical conditions and the presence of a necessary cofactor. The enzyme functions optimally within a defined pH range and relies on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor for the reduction of tropinone. researchgate.netnih.gov

Key biochemical properties of TR-II have been characterized through studies of the enzyme isolated from various plant species. A notable characteristic of the TR-II-catalyzed reaction is that it is essentially irreversible, strongly favoring the reduction of tropinone over the oxidation of pseudotropine. nih.gov This contrasts with the reversible reaction catalyzed by TR-I. nih.gov Both enzymes are classified as class B oxidoreductases, transferring the pro-S hydrogen from the NADPH cofactor to the substrate. nih.gov

Table 1: Biochemical Properties of Tropinone Reductase II (TR-II) from Hyoscyamus niger
PropertyValueReference
CofactorNADPH nih.gov
Reaction DirectionEssentially irreversible (reduction) nih.gov
Enzyme FamilyShort-chain dehydrogenase/reductase (SDR) nih.govnih.gov

The genes encoding tropinone reductases have been successfully isolated and characterized, providing significant insights into their structure and evolutionary relationship. Complementary DNA (cDNA) clones for both TR-I and TR-II have been isolated from several tropane alkaloid-producing plants, such as Datura stramonium and Solanum tuberosum (potato). nih.govnih.govpnas.org

The cDNA clone for D. stramonium TR-II was found to encode a polypeptide of 260 amino acids. nih.govpnas.org To verify its function, this gene was expressed in a heterologous system, Escherichia coli. nih.govpnas.org The resulting recombinant protein exhibited the same strict stereospecificity as the native enzyme isolated from plant sources, confirming its identity as a pseudotropine-forming tropinone reductase. nih.govpnas.org Sequence analysis has shown that TR-I and TR-II share approximately 64% identity in their amino acid sequences, suggesting they evolved from a common ancestral gene. nih.govresearchgate.net

Table 2: Examples of Cloned Tropinone Reductase II (TR-II) Genes
Source OrganismEncoded Polypeptide LengthExpression SystemReference
Datura stramonium260 amino acidsEscherichia coli nih.govpnas.org
Solanum tuberosumNot specifiedEscherichia coli nih.gov
Hyoscyamus nigerNot specifiedNot specified nih.gov

Pseudotropine as a Precursor in Diverse Alkaloid Biosynthesis

The formation of pseudotropine is a metabolic branch point that directs intermediates away from the pathway leading to alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), and towards a different class of compounds. nih.gov Pseudotropine itself serves as the foundational molecule for the synthesis of other complex alkaloids. nih.gov

Pseudotropine is the first committed precursor in the biosynthetic pathway of calystegines, a group of polyhydroxylated nortropane alkaloids. nih.govnih.gov Once formed from tropinone by TR-II, pseudotropine enters a series of subsequent enzymatic modifications that ultimately yield the various calystegine structures. researchgate.net The activity of TR-II is therefore rate-limiting for calystegine biosynthesis, as it controls the initial flux of tropinone into this specific metabolic route. researchgate.net In potato plants, for instance, tropinone that enters the aerial parts and stolons is efficiently reduced to pseudotropine, which is then further metabolized to produce calystegines. researchgate.net

Following the initial formation of pseudotropine, the subsequent steps in the calystegine biosynthetic pathway involve a series of oxidation reactions. These transformations, which add hydroxyl groups to the tropane ring structure, are believed to be catalyzed by cytochrome P450 monooxygenases. These enzymes are a large and diverse group of hemeproteins that play critical roles in the oxidation of various organic substances in metabolic pathways. While the specific P450 enzymes involved in the hydroxylation of pseudotropine and its derivatives to form calystegines are still under detailed investigation, their involvement is a crucial part of the proposed biosynthetic pathway.

Cytochrome P450-Mediated Transformations of Pseudotropine Derivatives

N-Demethylation Mechanisms in Pseudotropine Derivatives

The removal of the N-methyl group from the tropane ring is a critical step in the biosynthesis of certain alkaloids, such as the calystegines. This process, known as N-demethylation, transforms N-methylated tropane alkaloids into their nor-derivatives. In the context of pseudotropine, this reaction is primarily catalyzed by cytochrome P450 enzymes.

Recent research has identified a specific cytochrome P450, designated AbP450-5021, from Atropa belladonna that exhibits N-demethylase activity. nih.gov This enzyme is part of a larger metabolic network that channels pseudotropine towards the production of N-demethylated modified tropane alkaloids. nih.govnih.gov The proposed mechanism involves the oxidation of the N-methyl group, leading to the formation of an unstable intermediate that subsequently releases formaldehyde, yielding the norpseudotropine derivative. nih.gov

While enzymatic N-demethylation is the key biological route, chemical methods have also been developed to achieve this transformation. These include reactions using cyanogen (B1215507) bromide (the von Braun reaction), chloroformates, and photochemical procedures. researchgate.net More recent advancements have explored electrochemical methods for the N-demethylation of tropane alkaloids, offering a more environmentally friendly alternative by avoiding hazardous reagents. wikipedia.orgresearchgate.net These chemical approaches often proceed through the formation of an iminium intermediate. wikipedia.orgresearchgate.net

Ring-Hydroxylation Pathways of Pseudotropine Alkaloids

Hydroxylation of the tropane ring is another significant modification that increases the diversity and biological activity of pseudotropine-derived alkaloids. This reaction is also predominantly catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups at various positions on the tropane skeleton.

Studies have revealed a largely unexplored root-localized alkaloid sub-network that relies on pseudotropine as a precursor. nih.gov Within this network, two specific cytochrome P450s from Atropa belladonna, AbP450-116623 and the aforementioned AbP450-5021, have been shown to catalyze ring-hydroxylation reactions. nih.govnih.gov AbP450-116623 functions as a ring-hydroxylase, while AbP450-5021 exhibits bifunctional activity as both an N-demethylase and a ring-hydroxylase. nih.govnih.gov

These enzymes are involved in the early steps of the biosynthesis of diverse N-demethylated modified tropane alkaloids, including the hydroxylation of acyl norpseudotropines to form acyl hydroxynorpseudotropines. nih.gov The mechanism of P450-catalyzed hydroxylation typically involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond of the substrate. oup.com

Acylation Reactions and Ester Formation from Pseudotropine and Norpseudotropine

Esterification of the 3β-hydroxyl group of pseudotropine and its demethylated form, norpseudotropine, is a crucial step leading to the formation of a wide range of bioactive tropane esters. This acylation is catalyzed by a class of enzymes known as acyltransferases.

A key discovery in this area is the identification of a BAHD acyltransferase from Atropa belladonna, named 3β-tigloyloxytropane synthase (TS). nih.gov This enzyme catalyzes the reaction between pseudotropine (3β-tropanol) and tigloyl-CoA to form 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegines. nih.gov This finding was significant as the genes responsible for the esterification of 3β-tropanol had previously been unknown. nih.gov

The BAHD family of acyltransferases is known to utilize CoA thioesters as acyl donors to acylate a variety of acceptor molecules, including alcohols and amines. wikipedia.orgnih.gov The reaction mechanism involves the transfer of the acyl group from the CoA thioester to the hydroxyl group of the tropane alkaloid. While the esterification of tropine (3α-tropanol) is catalyzed by enzymes like littorine (B1216117) synthase, a member of the serine carboxypeptidase-like (SCPL) acyltransferase family, the acylation of pseudotropine appears to be primarily handled by BAHD acyltransferases. nih.govresearchgate.net

Genetic and Metabolic Engineering for Pseudotropine Pathway Elucidation

Advances in molecular biology and analytical chemistry have provided powerful tools to investigate and manipulate the biosynthetic pathways of tropane alkaloids. Overexpression studies, reverse genetics, and metabolomics have been instrumental in identifying key enzymes and understanding the regulation of pseudotropine metabolism.

Overexpression Studies of Tropinone Reductases in Plant Cell Cultures

Tropinone reductases (TRs) represent a critical branching point in tropane alkaloid biosynthesis, determining the metabolic flux towards either tropine (via TRI) or pseudotropine (via TRII). researchgate.net The overexpression of these enzymes in plant cell cultures, particularly hairy root cultures, has been a valuable strategy to study their impact on alkaloid profiles.

Studies involving the overexpression of TRII in Atropa belladonna root cultures have demonstrated a significant increase in the production of pseudotropine. oup.com This elevated level of the precursor, in turn, led to a higher accumulation of calystegines, the downstream products of the pseudotropine branch. oup.com Conversely, the overexpression of TRI shifted the metabolic balance towards tropine-derived alkaloids like hyoscyamine and scopolamine, while decreasing calystegine levels. oup.com

These experiments confirm that the activity of tropinone reductases is a key regulatory point in the pathway and that manipulating their expression can effectively alter the composition of tropane alkaloids in cultured plant tissues. Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly effective for these studies due to their high growth rate and stable production of secondary metabolites. nih.govcabidigitallibrary.org

Below is a table summarizing the effects of tropinone reductase overexpression in Atropa belladonna root cultures.

Gene OverexpressedEffect on Enzyme ActivityEffect on Pseudotropine LevelsEffect on Calystegine LevelsEffect on Hyoscyamine/Scopolamine Levels
Tropinone Reductase I (TRI) Increased TRI activityDecreased or unchangedDecreasedIncreased
Tropinone Reductase II (TRII) Increased TRII activityIncreasedIncreasedDecreased or unchanged

Reverse Genetics and Metabolomics Approaches to Biosynthetic Gene Discovery

The combination of reverse genetics and metabolomics has proven to be a powerful approach for identifying and functionally characterizing genes involved in the biosynthesis of pseudotropine-derived alkaloids. This strategy allows for the discovery of enzyme functions without prior knowledge of the specific biochemical reactions they catalyze.

A notable example is the use of virus-induced gene silencing (VIGS), a reverse genetics technique, coupled with untargeted metabolomics to investigate the tropane alkaloid pathway in Atropa belladonna. By silencing candidate genes, researchers can observe the resulting changes in the plant's metabolite profile.

This approach was successfully used to identify the functions of the cytochrome P450s, AbP450-5021 and AbP450-116623. Silencing these genes and analyzing the subsequent changes in the alkaloid sub-network revealed their roles in N-demethylation and ring-hydroxylation of pseudotropine derivatives. nih.gov This metabolomics-guided discovery was crucial in uncovering the biosynthetic pathway leading to a variety of modified tropane alkaloids that originate from pseudotropine. nih.gov

The following table outlines the research findings from these approaches.

TechniqueCandidate GenesObserved Metabolic ChangeInferred Gene Function
Virus-Induced Gene Silencing (VIGS) & Metabolomics AbP450-5021Accumulation of acylated pseudotropines; reduction of N-demethylated and hydroxylated derivativesN-demethylase and ring-hydroxylase
VIGS & Metabolomics AbP450-116623Reduction of hydroxylated norpseudotropine derivativesRing-hydroxylase

These integrated approaches have been instrumental in mapping out the complex metabolic grid of tropane alkaloid biosynthesis, providing valuable insights into the enzymes that shape the chemical diversity of compounds derived from pseudotropine.

Derivatization and Analog Synthesis of Pseudotropine for Research Applications

Synthesis of O-Acyl Pseudotropine and Norpseudotropine Esters

The esterification of the hydroxyl group at the C-3 position of pseudotropine and its N-demethylated counterpart, norpseudotropine, is a primary method for generating a diverse range of analogs with varied biological activities. These O-acyl derivatives are synthesized through both chemical and biosynthetic approaches.

In chemical synthesis, a common method for the O-acylation of pseudotropine involves the reaction of the parent alcohol with a carboxylic acid in the presence of a coupling agent. For instance, the synthesis of trans-3β-(cinnamoyloxy)tropane, an O-acyl pseudotropine, has been achieved by treating pseudotropine with trans-cinnamic acid using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. nih.govacs.org Another approach involves the use of acyl halides, as demonstrated by the acylation of tropine (B42219), the 3α-isomer of pseudotropine, with p-anisoyl chloride in the presence of triethylamine. nih.govacs.org These methods allow for the introduction of a wide array of acyl groups, enabling the systematic investigation of how different ester functionalities influence the molecule's properties.

From a biosynthetic perspective, pseudotropine is converted to various acyl pseudotropines within certain plant species. researchgate.net These acyl pseudotropines can then undergo enzymatic N-demethylation to yield the corresponding acyl norpseudotropines. researchgate.net This natural pathway highlights the biological relevance of O-acyl pseudotropine and norpseudotropine esters.

The table below summarizes examples of synthetic methods for O-acylation of the tropane (B1204802) scaffold.

Starting MaterialAcylating AgentCoupling Agent/BaseProductReference
Pseudotropinetrans-Cinnamic acidDCCtrans-3β-(Cinnamoyloxy)tropane nih.govacs.org
Tropinep-Anisoyl chlorideTriethylamineDatumetine nih.govacs.org

Preparation of N-Demethylated and Hydroxylated Pseudotropine Analogs

The modification of the N-methyl group and the introduction of additional hydroxyl groups on the tropane ring are key strategies for creating pseudotropine analogs with altered pharmacological profiles.

N-Demethylation: The removal of the methyl group from the nitrogen atom of pseudotropine yields norpseudotropine, a valuable intermediate for further derivatization. researchgate.net Enzymatic N-demethylation of acyl pseudotropines to acyl norpseudotropines has been observed in biosynthetic pathways. researchgate.net In the laboratory, several chemical methods are available for the N-demethylation of tropane alkaloids. These include photochemical methods and electrochemical approaches. nih.govrsc.org For example, an electrochemical method has been described for the N-demethylation of various tropane alkaloids to their corresponding nortropane derivatives. rsc.org General methods for N-demethylation of alkaloids often involve reagents like cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates. google.com

Hydroxylation: The introduction of hydroxyl groups at various positions on the tropane skeleton can significantly impact the biological activity of pseudotropine analogs. In nature, cytochrome P450 enzymes are responsible for the hydroxylation of tropane alkaloids. researchgate.net For instance, the enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H) catalyzes the hydroxylation of l-hyoscyamine (B7768854) at the C-6 position. nih.gov While direct chemical hydroxylation of the tropane ring can be challenging, biosynthetic and enzymatic approaches offer a route to these derivatives. Hydroxylation is considered a key step in the decoration of the core structure of tropane-derived alkaloids. nih.gov

Quaternization Reactions of Pseudotropine and its Derivatives

Quaternization of the tertiary nitrogen atom in pseudotropine and its derivatives leads to the formation of quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility, membrane permeability, and receptor-binding characteristics.

The most common method for the quaternization of tertiary amines is the Menschutkin reaction, which involves the N-alkylation of the amine with an alkyl halide. nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The choice of the alkylating agent allows for the introduction of a wide variety of substituents on the nitrogen atom. For example, reacting a tertiary amine with an alkyl halide in a suitable solvent can produce the corresponding quaternary ammonium salt in good yield. nih.govgoogle.com The principles of N-alkylation are broadly applicable to pseudotropine and its derivatives, enabling the synthesis of a diverse library of quaternary ammonium compounds for further investigation. researchgate.netnih.govmdpi.combeilstein-journals.orgfabad.org.tr

Design and Synthesis of Tropane-Fused Heterocyclic Systems for Structural Probing

The fusion of additional heterocyclic rings onto the tropane scaffold represents an advanced strategy for creating novel chemical entities with unique three-dimensional structures. These tropane-fused heterocyclic systems are designed to probe the spatial requirements of biological targets and to develop ligands with enhanced selectivity and potency.

Stereochemical and Conformational Analysis of Pseudotropine and Its Derivatives

Diastereomeric Relationships of Tropane (B1204802) Alkaloids: Pseudotropine vs. Tropine (B42219)

Pseudotropine and tropine are stereoisomers, specifically diastereomers, that share the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group at the C-3 position of the tropane ring. acs.orgmdpi.com The key distinction lies in the relative orientation of the hydroxyl group and the nitrogen bridge.

In pseudotropine, the hydroxyl group is in a β-orientation (exo), meaning it is on the same side of the piperidine (B6355638) ring as the nitrogen bridge. This arrangement is often referred to as a cis relationship. acs.org Conversely, in tropine, the hydroxyl group is in an α-orientation (endo), on the opposite side of the nitrogen bridge, resulting in a trans relationship. acs.orgmdpi.com This seemingly subtle difference in stereochemistry has a profound impact on the physical and chemical properties of these molecules, including their biological activity.

The stereochemical assignment of pseudotropine as the cis isomer and tropine as the trans isomer has been established through various physicochemical methods, including measurements of dipole moments and infrared spectroscopy. acs.org

Conformational Dynamics of the 8-Azabicyclo[3.2.1]octane Ring System

The six-membered piperidine ring in the 8-azabicyclo[3.2.1]octane system can, in principle, adopt two primary conformations: a "chair" and a "boat" form. libretexts.orglibretexts.org For cyclohexane, a carbocyclic analogue, the chair conformation is significantly more stable than the boat conformation due to lower torsional and steric strain. libretexts.orgwikipedia.org In the case of tropane alkaloids, the piperidine ring generally adopts a distorted chair conformation. nih.gov

In the preferred chair conformation of pseudotropine, the pyrrolidine (B122466) ring is fused to the piperidine ring, creating a bicyclic system with specific spatial arrangements of its substituents. The stability of the chair conformation relative to the boat conformation is influenced by factors such as steric interactions between substituents and torsional strain within the ring system. libretexts.org The boat conformation is generally higher in energy due to unfavorable "flagpole" interactions between substituents on opposite sides of the ring and eclipsing interactions of bonds. libretexts.orglibretexts.org The energy difference between the chair and boat conformers can be substantial, leading to a strong preference for the chair form at room temperature.

Spectroscopic and Computational Approaches for Stereochemical Assignments

A variety of sophisticated analytical techniques are employed to determine the relative and absolute configuration of chiral molecules like pseudotropine. These methods provide detailed insights into the three-dimensional structure and are indispensable for unambiguous stereochemical assignment.

Nuclear Magnetic Resonance (NMR) for Relative and Absolute Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the relative stereochemistry of chiral centers. By analyzing the chemical shifts and coupling constants of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the spatial relationships between atoms can be determined.

The relative configuration of pseudotropine can be confirmed by examining the coupling constants between protons on the tropane ring. The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. youtube.comkhanacademy.orggithub.io In the chair conformation of pseudotropine, the specific dihedral angles between the proton at C-3 and the adjacent protons at C-2 and C-4 provide characteristic coupling constants that differ from those observed for tropine, allowing for their differentiation.

Interactive Data Table: Representative NMR Data for Tropane Alkaloids

Below is a representative table of expected ¹H and ¹³C NMR chemical shift ranges for the core tropane skeleton, which can be used as a general guide for interpreting the spectra of pseudotropine. Actual values for pseudotropine hydrochloride may vary depending on the solvent and other experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-1, C-5 (bridgehead)3.0 - 3.560 - 65
C-2, C-41.5 - 2.235 - 40
C-33.8 - 4.265 - 70
C-6, C-71.8 - 2.525 - 30
N-CH₃2.2 - 2.840 - 45

Note: This table provides approximate chemical shift ranges for the tropane alkaloid core and is for illustrative purposes. Specific values for this compound should be determined experimentally.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Analysis

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.orglibretexts.orglibretexts.org These methods are particularly valuable for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules.

ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org A key feature of an ORD spectrum is the Cotton effect, which is the characteristic anomalous dispersion curve observed in the vicinity of an absorption band of a chromophore within the chiral molecule. libretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute stereochemistry of the molecule.

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org A CD spectrum typically shows positive or negative peaks corresponding to the electronic transitions of chromophores in the molecule. The sign and intensity of these peaks are highly sensitive to the chiral environment of the chromophore.

For tropane alkaloids that may lack strong chromophores in the accessible UV-Vis region, derivatization with a chromophoric group can be employed to facilitate ORD and CD analysis. While specific ORD and CD data for this compound are not extensively documented in publicly available literature, the application of these techniques to related tropane alkaloids has been demonstrated. For instance, some tropane derivatives have been reported to exhibit weak Cotton effects, which can still provide valuable stereochemical information when analyzed carefully. nih.gov The interpretation of ORD and CD spectra is often supported by computational predictions to correlate the observed chiroptical properties with the absolute configuration of the molecule.

Advanced Analytical Techniques for Pseudotropine Hydrochloride Characterization and Quantification in Research

Chromatographic Separation and Detection Methodologies

Chromatography is fundamental to the analysis of pseudotropine hydrochloride, enabling its separation from impurities, degradation products, and other components in a sample mixture. The choice of technique depends on the volatility and polarity of the analyte and the specific requirements of the analysis.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of this compound, a derivatization step or conversion to its more volatile free base form is typically required, as the hydrochloride salt itself is non-volatile. Once volatilized, the compound is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mmu.ac.uk

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides not only retention time data for identification but also mass spectra. mdpi.com The electron ionization (EI) mass spectrum of pseudotropine will exhibit a characteristic fragmentation pattern that can be used for definitive identification by comparison to spectral libraries. mmu.ac.ukmdpi.com While GC-MS is highly effective for identification, differentiating between diastereoisomers like pseudotropine and its isomer tropine (B42219) can be challenging based on mass spectra alone, as they often yield very similar fragmentation patterns. ojp.gov However, they can often be resolved chromatographically based on differences in their retention times on an appropriate GC column. ojp.gov

Table 1: Illustrative GC-MS Parameters for Tropane (B1204802) Alkaloid Analysis This table presents typical, not compound-specific, parameters.

ParameterTypical Setting
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
Injection ModeSplitless or Split (e.g., 100:1)
Injector Temperature260-280 °C
Oven ProgramInitial temp 70°C, ramp to 290°C at 5-30°C/min, hold for 10 min
MS Ion SourceElectron Ionization (EI) at 70 eV
MS Scan Range40-550 m/z

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds like this compound. ijcrt.org The technique separates analytes based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. ijcrt.org Reversed-phase HPLC, utilizing a nonpolar C18 stationary phase and a polar mobile phase (often a mixture of water, acetonitrile (B52724) or methanol (B129727), with pH modifiers), is commonly employed for the analysis of polar compounds such as alkaloids. nih.govresearchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) significantly enhances analytical capabilities. nih.gov This "hyphenated" technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound. ijcrt.org In LC-MS/MS, the analyte is first separated by HPLC, then ionized (e.g., by electrospray ionization, ESI), and detected by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification by monitoring a specific precursor ion-to-product ion fragmentation, minimizing interference from matrix components. researchgate.net HPLC is also a standard method for determining the purity of pseudotropine. selleckchem.com

Table 2: Typical HPLC Method Parameters for this compound Analysis This table presents typical, not compound-specific, parameters.

ParameterTypical Setting
HPLC ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient mixture of Methanol/Water or Acetonitrile/Water with a pH modifier (e.g., ortho-phosphoric acid or formic acid)
Flow Rate1.0 mL/min
DetectionUV at an appropriate wavelength (e.g., ~210 nm for compounds lacking a strong chromophore) or Mass Spectrometry (ESI+)
Column TemperatureAmbient or controlled (e.g., 25-40 °C)
Injection Volume10-20 µL

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is dependent on the charge, size, and shape of the molecule. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net

For this compound, which is charged under acidic buffer conditions, CE is a highly effective analytical tool. It is particularly powerful for impurity profiling and the separation of closely related substances, including stereoisomers. nih.gov Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enable the separation of enantiomers. nih.gov The technique's ability to resolve stereoisomers of related tropane alkaloids, such as cocaine, demonstrates its potential for the chiral analysis of pseudotropine and its derivatives. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Drug Analysis This table presents typical, not compound-specific, parameters.

ParameterTypical Setting
CapillaryFused-silica, 50-75 µm i.d., ~50 cm total length
Background Electrolyte (BGE)Phosphate (B84403) or borate (B1201080) buffer at a controlled pH
Separation Voltage15-30 kV
InjectionHydrodynamic or Electrokinetic
DetectionUV-Vis (Photodiode Array - PDA) or Mass Spectrometry
Capillary Temperature25 °C

Spectroscopic Identification and Structural Elucidation

While chromatography separates components of a mixture, spectroscopy provides detailed information about a molecule's structure, which is essential for unequivocal identification and characterization.

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). springernature.com This capability allows for the determination of a compound's elemental formula. nih.govspringernature.com For pseudotropine (C₈H₁₅NO), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This high degree of certainty is invaluable for identifying the compound in complex matrices and for confirming the identity of synthesized materials. springernature.com

Table 4: HRMS Data for Pseudotropine Cation [M+H]⁺

ParameterValue
Molecular FormulaC₈H₁₅NO
Adduct[M+H]⁺
Monoisotopic Mass (Nominal)141
Theoretical Exact Mass ([M+H]⁺)142.12264
Example Observed Mass (within 2 ppm error)142.12259

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C).

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts and coupling constants of the protons in the tropane ring system are highly diagnostic. Specifically, the chemical shift and multiplicity of the proton at the C-3 position are critical for distinguishing pseudotropine (equatorial -OH) from tropine (axial -OH). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Quantitative ¹H NMR (qNMR) can also be employed as a highly accurate method for determining the purity of this compound by comparing the integral of an analyte signal to that of a certified internal standard. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum reveals proton-proton coupling relationships, helping to trace the connectivity within the bicyclic ring system. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in both the ¹H and ¹³C spectra. These comprehensive techniques are essential for confirming the precise 3D structure and constitution of this compound.

Sample Preparation and Enrichment Strategies for Complex Matrices

The accurate quantification of this compound in complex matrices such as biological fluids, plant tissues, or food products necessitates robust sample preparation and enrichment strategies. These steps are critical to remove interfering substances and concentrate the analyte to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of alkaloids based on their physicochemical properties. researchgate.net The protocol leverages the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous solution and an organic solvent. For tropane alkaloids like pseudotropine, which are basic compounds, the pH of the aqueous phase is a critical parameter.

Acidic Extraction : The sample is acidified, converting the alkaloid into its salt form (e.g., hydrochloride), which is soluble in the aqueous phase. This allows for the removal of lipophilic impurities by washing with an organic solvent.

Basic Extraction : The pH of the aqueous solution is then adjusted to be alkaline, converting the alkaloid salt back to its free base form. The free base is more soluble in organic solvents (such as chloroform (B151607) or dichloromethane) and can be efficiently extracted from the aqueous matrix. researchgate.net

Solid Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with reduced solvent consumption. researchgate.net For tropane alkaloids, strong cation exchange (SCX) sorbents are particularly effective. mdpi.com The general protocol involves:

Conditioning : The SPE cartridge is conditioned with an appropriate solvent (e.g., methanol followed by water).

Loading : The sample, typically acidified to ensure the analyte is protonated (cationic), is passed through the cartridge. The cationic pseudotropine is retained on the negatively charged SCX sorbent.

Washing : The cartridge is washed with a solvent (e.g., acidified water, methanol) to remove neutral and anionic interferences.

Elution : The retained analyte is eluted using a basic solvent or a solvent mixture containing a base (e.g., methanol with ammonia), which neutralizes the charge on the alkaloid, releasing it from the sorbent. mdpi.com

Parameter Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids based on pH-dependent solubility.Selective retention on a solid sorbent based on ionic or hydrophobic interactions.
Typical Solvents Dichloromethane, Chloroform, Diethyl ether.Methanol, Acetonitrile, Water, Ammoniated solvents for elution.
Advantages Simple, cost-effective for initial cleanup.High selectivity, high recovery rates, lower solvent volume, amenable to automation. researchgate.netnih.gov
Common Sorbent for Tropane Alkaloids N/AStrong Cation Exchange (SCX). mdpi.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted and miniaturized for the analysis of tropane alkaloids in complex food matrices like leafy vegetables. nih.govnih.gov The miniaturized version, µ-QuEChERS, significantly reduces the amount of sample, solvents, and salts required, making it a more environmentally friendly and cost-effective approach. bohrium.com

A typical µ-QuEChERS protocol for tropane alkaloids involves two main steps:

Extraction and Partitioning : A small amount of the homogenized sample (e.g., 1 gram) is hydrated and then vigorously shaken with an extraction solvent (typically acetonitrile) and a mixture of partitioning salts (e.g., magnesium sulfate (B86663), sodium chloride). bohrium.com This step extracts the alkaloids into the organic phase while promoting phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water. After vortexing and centrifugation, the purified extract is ready for analysis, often by HPLC-MS/MS. bohrium.com

Studies have demonstrated excellent performance of µ-QuEChERS for the analysis of tropane alkaloids in leafy vegetables, with recoveries between 90–100% and quantitation limits as low as 2.3 ng/g. nih.gov

µ-QuEChERS Step Purpose Reagents Used Typical Recovery (%)
Extraction Isolate alkaloids from the sample matrix.Acetonitrile, Water.N/A
Partitioning Separate organic and aqueous layers.Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).N/A
d-SPE Cleanup Remove matrix interferences.Primary Secondary Amine (PSA), MgSO₄.90-100% nih.gov

Chemical derivatization is a crucial step, particularly for the analysis of tropane alkaloids by Gas Chromatography (GC). jfda-online.com Pseudotropine, with its polar hydroxyl (-OH) and amine (-N-CH₃) groups, is not sufficiently volatile or thermally stable for direct GC analysis at high temperatures. nih.gov Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com

The most common derivatization technique for tropane alkaloids is silylation . researchgate.net This involves reacting the analyte with a silylating reagent to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Reagents : The most frequently used silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like 1% trimethylchlorosilane (TMCS). sigmaaldrich.comresearchgate.net

Procedure : A dried extract of the sample is typically heated with the silylating reagent (e.g., at 60-80°C for 15-30 minutes) to form the TMS derivative. nih.govresearchgate.net

Benefits : The resulting TMS-pseudotropine derivative is significantly more volatile and stable, leading to improved peak shape, better chromatographic resolution, and reduced interaction with the GC column. nih.gov This allows for lower detection limits and more reliable quantification by GC-Mass Spectrometry (GC-MS). nih.gov

Derivatization Reagent Target Functional Group Resulting Derivative Primary Analytical Benefit
BSTFA + 1% TMCS Hydroxyl (-OH)Trimethylsilyl (TMS) etherIncreased volatility and thermal stability for GC analysis. jfda-online.comnih.gov
Acylating Agents (e.g., HFBA) Hydroxyl (-OH), Amine (-NH)Fluoroacyl estersEnhanced detectability by electron capture detection (ECD) and improved mass spectral properties. researchgate.net

Computational Chemistry and Theoretical Investigations of Pseudotropine

Molecular Modeling and Geometry Optimization of Pseudotropine Structures

Molecular modeling is a cornerstone of computational chemistry, enabling the construction and manipulation of molecular structures in a virtual environment. For pseudotropine, modeling begins with the creation of its bicyclic [3.2.1] tropane (B1204802) skeleton, with the hydroxyl group at the C-3 position in the equatorial (β) configuration.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comstackexchange.com This process iteratively adjusts atomic coordinates to minimize the total electronic energy of the system until convergence criteria for energy, force, and displacement are met. researchgate.net Methods such as molecular mechanics, semi-empirical methods, and, more accurately, Density Functional Theory (DFT) are employed for this purpose. mdpi.comcnr.it For DFT calculations, a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen to approximate the solution to the Schrödinger equation. mdpi.comarxiv.org

The outcome of a geometry optimization is a detailed three-dimensional structure from which precise geometrical parameters can be extracted. These parameters are crucial for understanding the molecule's intrinsic structure and serve as a foundation for further calculations.

Interactive Table 7.1.1: Illustrative Optimized Geometrical Parameters of Pseudotropine The following data are representative examples of what a DFT calculation (e.g., at the B3LYP/6-31G level of theory) would yield. Specific values can vary based on the computational method and basis set used.*

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond LengthC1-C21.54
Bond LengthC3-O1.43
Bond LengthN8-C11.47
Bond LengthN8-CH31.46
Bond AngleC1-N8-C5109.5
Bond AngleC2-C3-C4110.2
Bond AngleH-O-C3109.1
Dihedral AngleC1-C2-C3-C455.8

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure of pseudotropine, which governs its reactivity and intermolecular interactions. nih.gov Key properties derived from these calculations include the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential.

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. libretexts.orglibretexts.org It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. ifes.edu.br For pseudotropine, the MEP would show a negative potential around the oxygen of the hydroxyl group and the nitrogen atom, highlighting these as sites for electrophilic interaction.

These quantum descriptors are invaluable for predicting how pseudotropine will interact with other molecules, including biological receptors and enzymes.

Interactive Table 7.2.1: Representative Electronic Properties of Pseudotropine from Quantum Chemical Calculations The following data are illustrative examples derived from typical DFT calculations. The specific values depend on the chosen level of theory and solvent model.

PropertyValueUnitSignificance
HOMO Energy-6.5eVElectron-donating ability
LUMO Energy1.5eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)8.0eVChemical reactivity and stability
Dipole Moment2.1DebyeMolecular polarity

Simulation of Reaction Mechanisms and Transition States in Biosynthetic and Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions. researchgate.net In the context of pseudotropine, this includes its biosynthesis from tropinone (B130398) and its role in the formation of other tropane alkaloids.

The biosynthesis of pseudotropine is a stereospecific reduction of the precursor tropinone, catalyzed by the enzyme tropinone reductase II (TR-II). wikipedia.orgmdpi.com In contrast, tropinone reductase I (TR-I) reduces tropinone to tropine (B42219), the 3α-epimer. Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can model the interaction between tropinone and the active site of TR-II. nih.gov

These simulations help explain the enzyme's stereospecificity. Modeling studies have shown that the orientation of tropinone within the active site is crucial. nih.gov In TR-II, the substrate binding site has an electrostatic environment, influenced by specific amino acid residues like Glu156, that forces tropinone to bind in an orientation where NADPH-mediated hydride transfer occurs to the si-face of the carbonyl group, yielding the 3β-hydroxyl configuration of pseudotropine. nih.govnih.gov

Furthermore, computational methods can be used to calculate the energy profile of the reaction pathway, including the identification of transition states. orientjchem.org By mapping the energetic landscape, researchers can determine the activation energy and understand the kinetic feasibility of the proposed mechanism, providing a detailed, atomistic view of the catalytic process. acs.org

Conformation and Dynamics Studies of Pseudotropine in Various Environments

The biological activity and physical properties of pseudotropine are intrinsically linked to its three-dimensional conformation and dynamic behavior. The bicyclic tropane ring is not rigid and can adopt several conformations, primarily involving the puckering of the six-membered piperidine (B6355638) ring, which typically exists in a stable chair conformation. acs.org

Conformational analysis can be performed using computational methods ranging from molecular mechanics force fields to high-level quantum chemical calculations to identify low-energy conformers. nih.govnih.gov These studies reveal the relative stability of different arrangements of the molecule's atoms.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of pseudotropine over time in various environments, such as in aqueous solution or interacting with a lipid bilayer. illinois.eduyoutube.com In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, providing a trajectory that describes the molecule's positions and velocities over time. youtube.com

These simulations provide insights into:

Solvation: How pseudotropine interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions.

Flexibility: The range of conformations the molecule samples at a given temperature.

Intermolecular Interactions: How pseudotropine might approach and bind to a biological target, revealing key aspects of its pharmacodynamics from a structural perspective.

By analyzing the MD trajectory, researchers can understand the conformational preferences and flexibility of pseudotropine in a realistic, solvated environment, which is crucial for interpreting its biological function.

Applications of Pseudotropine in Advanced Chemical and Biological Research

Pseudotropine as a Chemical Scaffold for the Synthesis of Complex Molecules and Probes

The 8-azabicyclo[3.2.1]octane core of pseudotropine provides a rigid and stereochemically defined framework, making it an attractive starting point for the synthesis of complex molecules and chemical probes. nih.gov Organic chemists utilize this scaffold to build novel compounds with potential biological activities. The synthetic accessibility of pseudotropine allows for late-stage functionalization at multiple positions (N8, C3, C6, and C7), enabling the creation of diverse molecular architectures. nih.gov

A key advantage of the pseudotropine scaffold is the orientation of its C3 hydroxyl group (3β-tropanol), which is distinct from its diastereomer, tropine (B42219) (3α-tropanol). nih.govnih.gov This stereochemical difference is fundamental in directing the synthesis towards specific classes of compounds. For example, synthetic strategies have been developed to efficiently produce pseudotropine itself, which can then be esterified with various acids to generate a range of natural products and novel analogs. nih.gov This approach was successfully used in the first total synthesis of trans-3β-(cinnamoyloxy)-tropane, a naturally occurring tropane (B1204802) alkaloid, by treating pseudotropine with trans-cinnamic acid. nih.gov The ability to modify the pseudotropine core allows researchers to systematically explore chemical space and develop molecules tailored for specific biological targets, serving as tools to interrogate complex biological systems. olemiss.eduethz.ch

Research into the Functional Elucidation and Reconstruction of Tropane Alkaloid Biosynthetic Pathways

Pseudotropine is central to understanding the diversity and evolution of tropane alkaloid (TA) biosynthesis. The formation of pseudotropine from its precursor, tropinone (B130398), represents a critical branch point in the metabolic pathway. nih.gov This bifurcation is controlled by two distinct, stereospecific enzymes: tropinone reductase I (TR-I), which produces tropine, the precursor to hyoscyamine (B1674123) and scopolamine (B1681570), and tropinone reductase II (TR-II), which produces pseudotropine, the precursor to calystegines. nih.govnih.gov

Research elucidating this pathway has revealed fascinating examples of convergent evolution. For instance, the biosynthetic pathways for TAs in the Solanaceae (e.g., Atropa belladonna) and Erythroxylaceae (e.g., Erythroxylum coca) families are believed to have evolved independently. nih.govtechnologynetworks.com While both pathways utilize a bicyclic core, the enzymes and even the site of biosynthesis differ significantly. In Solanaceae, TA biosynthesis occurs in the roots, whereas in E. coca, it happens in the young leaves. nih.gov

Furthermore, microbial platforms, particularly the brewer's yeast Saccharomyces cerevisiae, have become powerful tools for reconstructing and studying these complex plant-based pathways. nih.govnih.gov By expressing plant-derived enzymes in yeast, researchers can functionally characterize each step of the pathway, from the initial precursors to the final alkaloid products. nih.govrsc.org This heterologous expression system has been instrumental in clarifying the complete biosynthetic route of hyoscyamine and scopolamine and provides a platform to study the pseudotropine-specific branch of the pathway. nih.govrsc.org These studies not only deepen our fundamental understanding of plant biochemistry but also provide the genetic tools needed for metabolic engineering. technologynetworks.com

Discovery and Characterization of Novel Enzymes through Pseudotropine-Related Intermediates

The investigation of pseudotropine metabolism has directly led to the discovery and characterization of novel enzymes. The key enzyme initiating the pseudotropine branch is Tropinone Reductase II (TR-II), an NADPH-dependent short-chain dehydrogenase that stereospecifically reduces tropinone to pseudotropine. nih.govnih.gov Detailed kinetic characterization and protein crystallization have elucidated how TR-II achieves its stereospecificity by binding tropinone in an opposite orientation compared to its counterpart, TR-I. nih.gov

Beyond TR-II, research into the downstream modifications of pseudotropine has unveiled a new network of enzymes. Metabolomics-guided discovery in Atropa belladonna roots identified a series of modified tropane alkaloids derived from pseudotropine. researchgate.net This led to the identification of two novel cytochrome P450 enzymes involved in this specific metabolic sub-network:

AbP450-5021 : A bifunctional N-demethylase/ring-hydroxylase that catalyzes the N-demethylation of acylated pseudotropines to form acyl norpseudotropines. researchgate.net

AbP450-116623 : A ring-hydroxylase. researchgate.net

Both enzymes are involved in the subsequent conversion of acyl norpseudotropines into hydroxylated forms, which are precursors to calystegines. researchgate.net The discovery of these P450s has shed light on the previously unknown steps in the biosynthesis of calystegines and demonstrated the power of combining metabolomics with gene expression analysis for enzyme discovery. researchgate.net

EnzymeFunctionPrecursor/SubstrateProduct
Tropinone Reductase II (TR-II) Stereospecific reduction of tropinoneTropinonePseudotropine
AbP450-5021 N-demethylation and ring-hydroxylationAcyl pseudotropinesAcyl norpseudotropines
AbP450-116623 Ring-hydroxylationAcyl norpseudotropinesAcyl hydroxynorpseudotropines

Biotechnological Engineering of Plant Cell Cultures and Microbial Hosts for Modified Alkaloid Production

The elucidation of the TA biosynthetic pathways, including the branch leading from pseudotropine, has opened new avenues for producing valuable alkaloids through biotechnology. nih.gov Industrial production of TAs has traditionally relied on cultivation of medicinal plants, which can result in low and variable yields. frontiersin.org Metabolic engineering of plant cell cultures and microbial hosts offers a promising alternative for consistent and high-yield production. nih.govtaylorfrancis.com

Several key strategies are employed in this field:

Hairy Root Cultures : These are genetically transformed root cultures that are particularly effective for producing secondary metabolites synthesized in roots, such as TAs in Solanaceae species. frontiersin.orgresearchgate.net Overexpression of key biosynthetic genes, like those for putrescine N-methyltransferase (PMT) or hyoscyamine 6β-hydroxylase (H6H), has been shown to increase the production of hyoscyamine and scopolamine. nih.gov Similar strategies could be applied to upregulate the pseudotropine pathway by overexpressing the gene for TR-II to channel metabolic flux towards calystegines or other pseudotropine derivatives.

Microbial Hosts : Saccharomyces cerevisiae (yeast) and Escherichia coli have been engineered to produce complex plant natural products. nih.govmdpi.comnih.gov The entire biosynthetic pathway for hyoscyamine and scopolamine has been successfully reconstituted in yeast. nih.gov This involved integrating numerous plant-derived genes and optimizing the host's metabolism. nih.gov This platform can be adapted to produce modified alkaloids by introducing different combinations of genes. For instance, expressing TR-II instead of TR-I, along with the newly discovered P450 enzymes, could enable the de novo synthesis of calystegines or other pseudotropine-derived compounds in a controlled fermentation environment. technologynetworks.comresearchgate.net

These biotechnological approaches not only provide a stable supply of known alkaloids but also offer a platform to generate novel "unnatural" natural products by mixing and matching enzymes from different pathways or organisms. technologynetworks.commdpi.com

Structure-Activity Relationship (SAR) Studies of Pseudotropine Analogs for Chemical Probe Development

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.orgnih.gov By systematically modifying a chemical scaffold and observing the resulting changes in activity, researchers can identify the key structural features required for a desired biological effect. drugdesign.org The pseudotropine skeleton is an excellent scaffold for such studies due to its conformational rigidity and the potential for stereospecific modifications. nih.gov

The development of chemical probes—small molecules used to study and manipulate biological systems—relies heavily on SAR. nih.govresearchgate.net An effective chemical probe must be potent and selective for its target. nih.gov Starting with the pseudotropine core, chemists can synthesize a library of analogs by altering substituents at various positions. nih.gov For example, the ester group at the C3 position can be varied extensively, or modifications can be made to the nitrogen atom or the carbon backbone.

These analogs are then tested in biological assays to build an SAR profile. This profile can reveal:

The importance of the 3β-hydroxyl orientation for target binding.

The optimal size and electronic properties of the C3 ester for activity.

The role of the N-methyl group in target engagement.

This systematic approach allows for the rational design of optimized chemical probes with high affinity and selectivity. nih.gov Such probes are invaluable tools for validating drug targets, elucidating biological pathways, and serving as starting points for drug discovery programs. nih.gov The synthetic tractability of pseudotropine makes it a powerful platform for generating these critical research tools. nih.gov

Q & A

Q. Why do some studies report conflicting bioactivity data for this compound?

  • Methodological Answer : Variations in assay conditions (e.g., buffer ionic strength, cell line selection) can alter receptor binding kinetics. Standardize protocols using USP reference materials and validate with orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. How to reconcile differences in this compound’s reported solubility across literature?

  • Methodological Answer : Solubility varies with pH (maximal in 0.1 N HCl) and temperature. Use the shake-flask method at 25°C ± 1°C, with HPLC quantification. Report results with exact pH and solvent composition to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.